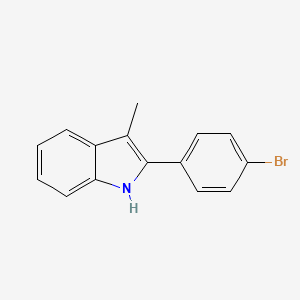

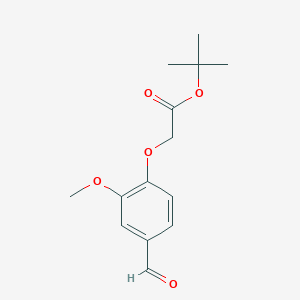

2-(4-bromophenyl)-3-methyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-bromophenyl)-3-methyl-1H-indole, also known as BMPI, is an indole derivative that has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. BMPI is a versatile intermediate that can be used for a variety of synthetic transformations, including Diels-Alder reactions, Suzuki-Miyaura couplings, and Heck reactions. It is also used as a starting material for the synthesis of various heterocyclic compounds and other biologically active molecules. BMPI has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry, and its properties have been investigated in depth.

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed promising antimicrobial properties . These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1 , d2 , and d3 demonstrated significant antimicrobial activity. Their potential lies in combating drug-resistant pathogens.

Heterocyclic Chemistry

The thiazole nucleus in this compound contributes to its biological activity. Thiazoles have been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor properties. Their diverse medicinal potential makes them valuable building blocks for drug discovery .

Cross-Coupling Reactions

Beyond biological applications, 2-(4-bromophenyl)-3-methyl-1H-indole can participate in cross-coupling reactions. For instance, it serves as a coupling partner in nickel-catalyzed aminations, enabling the synthesis of structurally diverse compounds .

Boron-Based Chemistry

The compound 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a derivative of 4-bromo-3-methylindole) finds use in boron-based chemistry. It acts as a boronic acid pinacol ester, facilitating Suzuki-Miyaura cross-coupling reactions .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target various enzymes and receptors

Mode of Action

It is known that similar compounds interact with their targets by binding to active sites, thereby modulating the activity of the target . The specific interactions and changes resulting from this compound’s action require further investigation.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in antimicrobial and antimalarial activities

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antileishmanial and antimalarial effects

Propriétés

IUPAC Name |

2-(4-bromophenyl)-3-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXICYKPAILEMQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-3-methyl-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)

![(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2539043.png)

![Methyl 2-[[5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2539044.png)

![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)

![Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2539053.png)